molecular formula C22H17NO4 B14557032 (9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate CAS No. 61905-35-9

(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate

Cat. No.: B14557032
CAS No.: 61905-35-9
M. Wt: 359.4 g/mol
InChI Key: QIWDVXOEPFJMFZ-UHFFFAOYSA-N
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Description

(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate typically involves the reaction of carbazole with benzene-1,4-dicarboxylic acid derivatives. One common method includes the use of a coupling reaction between carbazole and methyl benzene-1,4-dicarboxylate under specific conditions, such as the presence of a catalyst and a suitable solvent . The reaction conditions often require controlled temperatures and reaction times to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in electrochromic devices, the compound undergoes reversible redox reactions, leading to changes in its optical properties . The electron-donating properties of the carbazole moiety play a crucial role in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Carbazol-9-yl)methyl methyl benzene-1,4-dicarboxylate is unique due to its specific combination of carbazole and benzene-1,4-dicarboxylate moieties, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in electrochromic devices and organic electronics .

Properties

CAS No.

61905-35-9

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

4-O-(carbazol-9-ylmethyl) 1-O-methyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H17NO4/c1-26-21(24)15-10-12-16(13-11-15)22(25)27-14-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-13H,14H2,1H3

InChI Key

QIWDVXOEPFJMFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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